molecular formula C25H26N4O2 B11205252 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide

Cat. No.: B11205252
M. Wt: 414.5 g/mol
InChI Key: WVAROPOSGVLILI-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This method allows for the efficient synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form the desired benzofuro[3,2-d]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow chemistry techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzofuro[3,2-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized benzofuro[3,2-d]pyrimidine derivatives.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H26N4O2/c30-25(26-14-6-9-18-7-2-1-3-8-18)19-12-15-29(16-13-19)24-23-22(27-17-28-24)20-10-4-5-11-21(20)31-23/h1-5,7-8,10-11,17,19H,6,9,12-16H2,(H,26,30)

InChI Key

WVAROPOSGVLILI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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